molecular formula C6H5BrN2O2 B13093181 6-Bromo-3-hydroxypicolinamide CAS No. 188923-77-5

6-Bromo-3-hydroxypicolinamide

Katalognummer: B13093181
CAS-Nummer: 188923-77-5
Molekulargewicht: 217.02 g/mol
InChI-Schlüssel: OLMQCQCXXHPXCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-hydroxypicolinamide is a chemical compound with the molecular formula C6H5BrN2O2. It is a derivative of picolinamide, where the bromine atom is substituted at the sixth position and a hydroxyl group is attached to the third position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Bromo-3-hydroxypicolinamide can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypicolinamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-hydroxypicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-3-hydroxypicolinamide, while oxidation can produce 6-bromo-3-pyridinecarboxaldehyde .

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-hydroxypicolinamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-3-hydroxypicolinamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins or enzymes, influencing their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-3-hydroxypicolinamide is unique due to the presence of both bromine and hydroxyl groups, which provide a versatile platform for various chemical modifications. This dual functionality allows for a broader range of applications in synthesis and research compared to its analogs .

Eigenschaften

CAS-Nummer

188923-77-5

Molekularformel

C6H5BrN2O2

Molekulargewicht

217.02 g/mol

IUPAC-Name

6-bromo-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-4-2-1-3(10)5(9-4)6(8)11/h1-2,10H,(H2,8,11)

InChI-Schlüssel

OLMQCQCXXHPXCG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1O)C(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.